molecular formula C12H16ClN3 B12215891 N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12215891
M. Wt: 237.73 g/mol
InChI Key: HNGTZULAJIKBMD-UHFFFAOYSA-N
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Description

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, and two methyl groups at positions 1 and 5 of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method is the alkylation of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaH, alkyl halides, in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Lacks the benzyl group, resulting in different chemical and biological properties.

    N-benzylpyrazole: Similar structure but without the methyl groups at positions 1 and 5.

    1,5-Dimethylpyrazole: Lacks the benzyl group, affecting its solubility and reactivity.

Uniqueness: N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the combination of the benzyl group and the methyl groups at positions 1 and 5. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-10-8-12(14-15(10)2)13-9-11-6-4-3-5-7-11;/h3-8H,9H2,1-2H3,(H,13,14);1H

InChI Key

HNGTZULAJIKBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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